molecular formula C13H13BrN2O B2501618 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide CAS No. 1280828-91-2

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide

Cat. No.: B2501618
CAS No.: 1280828-91-2
M. Wt: 293.164
InChI Key: QANHYMSUQJCBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is an organic compound that features a bromophenyl group, a cyanocyclobutyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide typically involves the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.

    Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the nitrile group in the cyanocyclobutyl moiety.

    Substitution: The bromine atom in the bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Products may include bromophenyl ketones or carboxylic acids.

    Reduction: Products may include primary amines or aldehydes.

    Substitution: Products may include methoxyphenyl or ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological activity: Potential use in drug discovery for its possible pharmacological properties.

Medicine

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(1-cyanocyclobutyl)acetamide
  • 2-(3-fluorophenyl)-N-(1-cyanocyclobutyl)acetamide
  • 2-(3-methylphenyl)-N-(1-cyanocyclobutyl)acetamide

Uniqueness

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-11-4-1-3-10(7-11)8-12(17)16-13(9-15)5-2-6-13/h1,3-4,7H,2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHYMSUQJCBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.